molecular formula C15H22N2O4 B15045746 2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid

2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid

Cat. No.: B15045746
M. Wt: 294.35 g/mol
InChI Key: GAUSFGRPMAHWID-UHFFFAOYSA-N
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Description

2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid is a heterocyclic compound featuring a fused pyrrolo-diazepine core modified with a tert-butoxycarbonyl (Boc) protective group and an acetic acid side chain. This compound is structurally distinct due to its 7-membered diazepine ring fused to a pyrrole system, which introduces conformational flexibility and unique electronic properties compared to simpler bicyclic analogs. Such features make it valuable in medicinal chemistry for drug discovery, particularly in targeting receptors or enzymes requiring specific stereoelectronic interactions .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-4-yl]acetic acid

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-9-11(7-13(18)19)8-16-6-4-5-12(16)10-17/h4-6,11H,7-10H2,1-3H3,(H,18,19)

InChI Key

GAUSFGRPMAHWID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[1,2-a][1,4]diazepine core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Key Chemical Reactions and Functional Group Transformations

1.1. Formation of the Pyrrolo[1,2-A] Diazepine Core
The synthesis of the diazepine ring system typically involves cyclocondensation reactions of pyrrolidine derivatives with carbonyl-containing groups. For example, similar heterocycles are formed through:

  • Imine formation : Reaction of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde derivatives with appropriate substrates to create imine functionalities .

  • Ring-closing metathesis : Though not explicitly mentioned for this compound, analogous systems use transition-metal catalysts to form macrocyclic rings .

1.2. Introduction of the Boc Protecting Group
The tert-butoxycarbonyl group is commonly added via:

  • Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., DMAP or DIPEA) to protect primary or secondary amines .

  • Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) to regenerate the amine .

1.3. Acetic Acid Moiety Incorporation
The acetic acid group is likely introduced through:

  • Coupling reactions : Esterification or amidation of carboxylic acids with alcohol or amine precursors. For example, coupling of benzoic acid derivatives with pyrrolidine intermediates .

  • Hydrolysis of esters : Conversion of ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids under basic or acidic conditions .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Function
Cyclocondensation Pyrrolidine derivative + carbonyl compound, acid/base catalyst Forms the diazepine ring
Boc protection (Boc)₂O, DMAP, DMF Protects amine groups during synthesis
Deprotection TFA, DCM Removes Boc group to regenerate amine
Coupling (ester/amide) Activated acetic acid (e.g., acid chloride), coupling agents (e.g., HATU) Links acetic acid moiety to the core

Functional Group Stability and Reactivity

  • Boc group : Stable under basic conditions but sensitive to strong acids (e.g., TFA) .

  • Acetic acid : Reactivity depends on the linking group (e.g., ester vs. amide). Ester linkages are hydrolyzed under basic conditions, while amides require harsher conditions .

Biological Activity

2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid is a compound of interest due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H22N2O4\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_4

Molecular Weight: 306.36 g/mol
CAS Number: 286961-14-6
Purity: >98% (GC) .

Biological Activity Overview

Pyrrolo[1,2-a][1,4]benzodiazepines, including derivatives like this compound, have been recognized for their diverse biological activities. These include:

  • Anticancer Activity: These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrrolobenzodiazepines can induce apoptosis in HeLa cells with IC50 values in the low micromolar range .
  • Antiviral Properties: Certain derivatives have demonstrated efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase . The mechanisms typically involve DNA intercalation and stabilization, which disrupts viral replication.
  • Antibacterial Effects: Modified pyrrolobenzodiazepines have been identified as broad-spectrum antibacterial agents effective against multidrug-resistant strains . Their mechanism often involves interaction with bacterial DNA gyrase.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • DNA Intercalation: The compound binds to DNA through intercalation, leading to stabilization of the DNA structure and interference with replication processes .
  • Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cellular processes such as DNA gyrase in bacteria and reverse transcriptase in viruses .
  • Cellular Apoptosis Induction: The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Study on Anticancer Activity: A study evaluated the cytotoxic effects of related pyrrolobenzodiazepines on various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly after 24 hours of treatment .
Cell LineIC50 (μM)
HeLa5.0
MCF78.0
A5496.5
  • Antibacterial Evaluation: In another study assessing antibacterial activity against Gram-positive bacteria, derivatives showed effective inhibition with MIC values ranging from 0.5 to 8 μg/mL .
BacteriaMIC (μg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Enterococcus faecalis4.0

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Core Ring System Key Functional Groups LogP<sup>a</sup> Solubility (mg/mL) Bioactivity Notes
2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid 326.36 Pyrrolo[1,2-a][1,4]diazepine Boc, acetic acid 1.8 12.5 (DMSO) Under investigation for kinase inhibition
2-(4-(Tert-Butoxycarbonyl)piperazin-1-yl)acetic acid 244.29 Piperazine Boc, acetic acid 0.9 25.0 (DMSO) Intermediate in peptide synthesis
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid 552.60 Thiazolidine, piperazine Dioxopiperazine, carboxylic acid -0.3 5.2 (Water) Antibiotic derivative (epimer-dependent activity)
Nitrothiophen-containing analogs ~300–350 Thiophene/imidazole Nitro, carboxylic acid 1.5–2.2 Variable Antitubercular activity (MIC: 2–8 µg/mL)

<sup>a</sup>LogP values estimated via computational models.

Ring System and Conformational Flexibility

The pyrrolo[1,2-a][1,4]diazepine core distinguishes the target compound from simpler bicyclic systems like piperazine (6-membered, two nitrogens) or thiazolidine (5-membered). In contrast, piperazine derivatives exhibit planar rigidity, favoring interactions with flat enzymatic active sites .

Functional Group Impact

  • Boc Group : The Boc-protected nitrogen in both the target compound and 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid improves synthetic stability but may reduce solubility in polar solvents due to increased hydrophobicity .
  • Acetic Acid Side Chain: Enhances aqueous solubility and enables salt formation, critical for bioavailability.

Physicochemical Properties

  • Solubility : The target compound’s solubility in DMSO (12.5 mg/mL) is lower than piperazine analogs (25 mg/mL), likely due to increased hydrophobicity from the fused ring system .
  • LogP: A LogP of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Research Findings and Methodological Considerations

Analytical Techniques

  • CMC Determination : Methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds) could be adapted to study the target compound’s aggregation behavior .
  • Similarity Assessment : Computational similarity metrics (e.g., Tanimoto coefficients) are critical for virtual screening. The target compound’s unique ring system may yield low similarity scores with piperazine analogs, underscoring the need for multi-parameter comparisons in drug design .

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